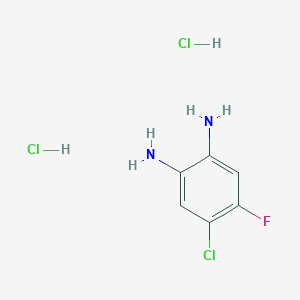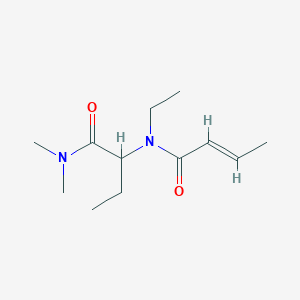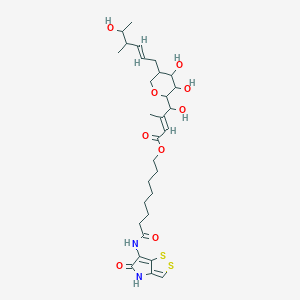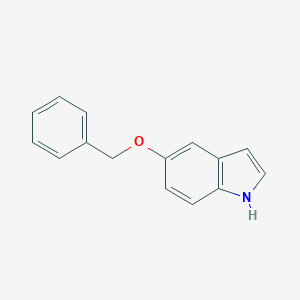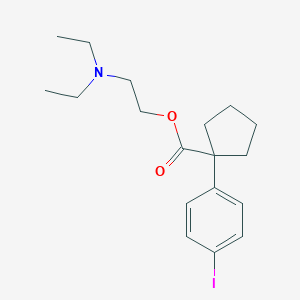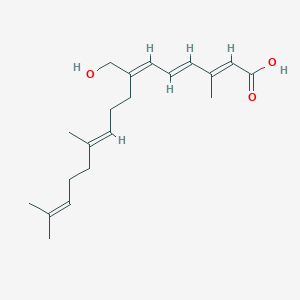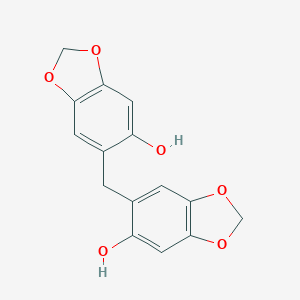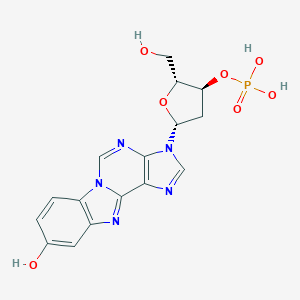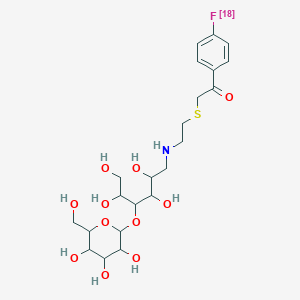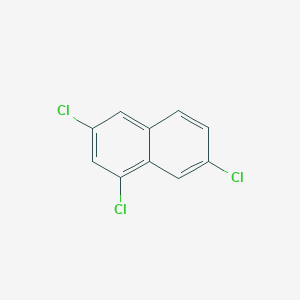
1,3,7-Trichloronaphthalene
Overview
Description
1,3,7-Trichloronaphthalene is a halogenated aromatic hydrocarbon that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Tissue Distribution and Elimination
- Tissue Distribution in Rats : A study investigated the disposition of chlorinated naphthalenes, including 1,3,7-trichloronaphthalene, in rats. It was found that these compounds have a slow turnover rate in the body and may accumulate, especially with repeated exposure (Kilanowicz, Galoch, & Sapota, 2004).
Environmental Impact and Degradation
- Degradation and Environmental Impact : Research on the degradation of octachloronaphthalene, closely related to this compound, reveals insights into its environmental impact. The study explored the degradation process over Fe3O4 micro/nanomaterial and its hydrodechlorination and oxidation pathways (Su et al., 2014).
Computational Analysis
- Computational Characterization : A comprehensive computational approach named "Combinatorial × Computational × Cheminformatics (C3)" was applied to characterize congeneric libraries of organic pollutants, including this compound. This method helps in modeling large congeneric libraries for environmental toxicity studies (Haranczyk et al., 2012).
Synthesis and Chemical Properties
- Synthetic Methods and Chemical Properties : A study developed a new method for synthesizing 1,3,7-triazapyrenes, which involves this compound. This highlights its role in synthetic organic chemistry (Aksenov et al., 2008).
Mechanism of Action
Target of Action
1,3,7-Trichloronaphthalene is a chloronaphthalene (CN) that can bind to the aryl hydrocarbon receptor (AhR) . The AhR is a type of protein that regulates the expression of several genes involved in biological processes such as cell growth and response to environmental changes.
Mode of Action
The interaction of this compound with its target, the AhR, leads to changes in the receptor’s activity. This interaction can alter the expression of genes regulated by the AhR, leading to various cellular responses . .
Pharmacokinetics
Based on its chemical properties, it can be inferred that it is likely to have low water solubility and high lipid solubility, which could influence its absorption and distribution in the body
Result of Action
Given its interaction with the AhR, it is likely to influence gene expression and cellular responses regulated by this receptor
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light can lead to its photodegradation Additionally, its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment
properties
IUPAC Name |
1,3,7-trichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEUGIGSIREATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204263 | |
| Record name | 1,3,7-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55720-37-1 | |
| Record name | Naphthalene, 1,3,7-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)
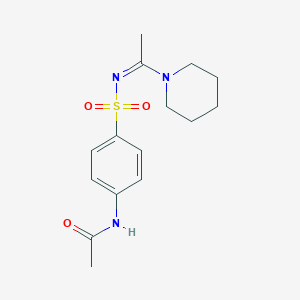
![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)
